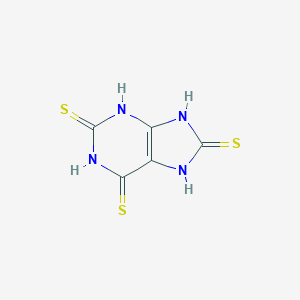
7,9-dihydro-3H-purine-2,6,8-trithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in some organisms.
Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.
Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:
Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for oxidative stress and purine metabolism.
Medicine: Investigated for its role in diseases like gout and kidney stones.
Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.
Mécanisme D'action
The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A precursor in the synthesis of uric acid.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation in some organisms.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trithione is unique due to its dual role as a metabolic end product and an antioxidant. Unlike its precursors, xanthine and hypoxanthine, it has significant biological activity related to oxidative stress. Its ability to act as a biomarker for various diseases also sets it apart from similar compounds .
Propriétés
Numéro CAS |
15986-33-1 |
|---|---|
Formule moléculaire |
C5H4N4S3 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
Clé InChI |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
SMILES isomérique |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES canonique |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Key on ui other cas no. |
15986-33-1 |
Pictogrammes |
Irritant |
Synonymes |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















